17-Ethynylestriol

Description

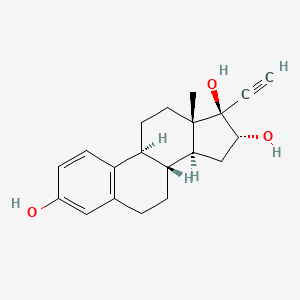

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODIPLKPBLGCC-NADOGSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-40-2 | |

| Record name | Ethinylestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Development As a Synthetic Estrogen in Research Contexts

The development of 17-Ethynylestriol is rooted in the broader history of synthetic estrogen synthesis, which aimed to create compounds with modified properties compared to their natural counterparts. The introduction of an ethynyl (B1212043) group at the 17α-position of the steroid nucleus is a key chemical modification that generally enhances the oral bioavailability and metabolic stability of estrogens. This modification prevents the oxidation of the 17-hydroxyl group, a primary route of inactivation for natural estrogens like estradiol (B170435).

The synthesis of 17α-substituted ethynylestradiols can be achieved from estrone (B1671321). nih.gov The process involves the conversion of estrone into corresponding 17α-(bromo- or iodo-propargyl)estrone intermediates. nih.gov Subsequent nucleophilic substitution with moieties like malonate diester, followed by hydrolysis, yields the desired 17α-substituted ethynylestradiol derivatives. nih.gov This synthetic flexibility allows for the creation of a variety of estrogenic compounds for research purposes. While the precise first synthesis of this compound is not extensively documented in readily available literature, its development follows these established principles of steroid chemistry.

Significance As a Model Compound in Endocrine System Investigations

17-Ethynylestriol and its close analog, 17α-ethinylestradiol (EE2), serve as important model compounds for investigating the mechanisms of estrogen action and their effects on the endocrine system. These synthetic estrogens are particularly valuable for studying the interactions between estrogenic compounds and their receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Research has shown that synthetic estrogens like 17α-ethinylestradiol can induce patterns of uterine gene expression that are similar to the endogenous estrogen 17β-estradiol. nih.gov This includes the induction of genes such as c-fos, c-jun, and vascular endothelial growth factor, which are primary responses to estrogen administration. nih.gov Such studies highlight the utility of these synthetic compounds in dissecting the molecular pathways regulated by estrogens.

The effects of 17α-ethinylestradiol have been examined in various in vitro systems to understand its biological activity. For instance, studies on osteoprecursor cells have investigated the impact of this synthetic estrogen on cell proliferation, differentiation, and mineralization, key processes in bone formation. nih.gov In these studies, the expression of proteins related to bone formation, such as ERα, ERβ, bone morphogenetic protein-2 (BMP-2), osteocalcin (B1147995) (OCN), and osteopontin (B1167477) (OPN), were evaluated. nih.gov

Furthermore, in vitro studies have systematically evaluated 17α-ethinylestradiol as an inhibitor of various human cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net These investigations provide insights into potential drug-drug interactions and the metabolic fate of synthetic estrogens.

Table 1: In Vitro Effects of 17α-Ethinylestradiol on Gene Expression in Monocytes/Macrophages

| Gene | Treatment | Fold Increase Compared to Control |

| Pro-inflammatory mediators | Lipopolysaccharide (LPS) | Significant increase |

| Pro-inflammatory mediators | LPS + 17α-ethinylestradiol (0.1 µM) | Modulated increase |

| Pro-inflammatory mediators | LPS + 17α-ethinylestradiol (1 µM) | Modulated increase |

| Pro-inflammatory mediators | LPS + 17α-ethinylestradiol (10 µM) | Modulated increase |

| Anti-inflammatory mediators | Lipopolysaccharide (LPS) | Varied response |

| Anti-inflammatory mediators | LPS + 17α-ethinylestradiol (0.1 µM) | Varied response |

| Anti-inflammatory mediators | LPS + 17α-ethinylestradiol (1 µM) | Varied response |

| Anti-inflammatory mediators | LPS + 17α-ethinylestradiol (10 µM) | Varied response |

| Data derived from in vitro studies on monocytes/macrophages treated for 6 hours. researchgate.net |

Table 2: Investigated Protein Expressions in Osteoprecursor Cells Treated with 17α-Ethinylestradiol

| Protein | Function |

| Estrogen Receptor-alpha (ER-α) | Mediates estrogen action |

| Estrogen Receptor-beta (ER-β) | Mediates estrogen action |

| Bone Morphogenetic Protein-2 (BMP-2) | Induces bone formation |

| Osteocalcin (OCN) | Marker of bone formation |

| Osteopontin (OPN) | Involved in bone mineralization |

| These proteins were evaluated by Western blot analysis to understand the effects of 17α-ethinylestradiol on osteoprecursor cells. nih.gov |

Current Research Landscape and Future Directions for 17 Ethynylestriol Studies

Synthesis Pathways and Methodological Advancements for this compound Production

The synthesis of this compound has been approached through various chemical routes, often starting from more common steroids. One documented method involves the ethynylation of a suitable estriol (B74026) precursor. For instance, 17α-ethynylestriol can be prepared from estriol. A specific example of its derivatization involves dissolving 17α-ethynylestriol in methanol (B129727) and treating it with a molar excess of sodium methoxide (B1231860) to form the sodium salt. This salt is then dissolved in dimethylformamide and refluxed with cyclopentyl bromide under a nitrogen atmosphere to yield 17α-ethynylestriol 3-cyclopentyl ether. google.com Another approach involves the use of a thallium ethylate solution in benzene, which is added to 17α-ethynylestriol dissolved in absolute ethanol. google.com The resulting thallium salt is then treated with cyclopentyl bromide in dimethylformamide to produce the 3-cyclopentyl ether derivative. google.com

Further synthetic strategies have focused on creating analogs and derivatives. For example, 17-epi-ethynylestradiol, the 17β-ethynyl-17α-ol epimer of ethynylestradiol, was synthesized via the lithium aluminum hydride (LiA1H4) reduction of an epoxide intermediate or by demethylating epimestranol. nih.gov Additionally, 17α-substituted ethynylestradiols have been synthesized from estrone (B1671321), which are then converted to their corresponding 17α-(bromo- or iodo-propargyl)estrone intermediates. nih.gov These intermediates can undergo nucleophilic substitution with reagents like malonate diester. nih.gov

Structural Modifications and Their Influence on Estrogenic Activity in Vitro

The estrogenic activity of this compound and its derivatives is intrinsically linked to their molecular structure. The introduction of an ethynyl (B1212043) group at the C17α position of the steroid nucleus is a key modification that significantly influences its biological activity. This modification makes the compound more resistant to metabolic degradation compared to its non-ethynylated counterparts.

Studies comparing various estrogens have provided insights into the structure-activity relationships. For instance, in vitro assays using human estrogen receptor-based systems, such as the MVLN assay (a transformed MCF-7 human breast cancer cell line) and the yeast estrogen screen (YES-screen), have been employed to evaluate the estrogenic potencies of compounds like 17α-ethynylestradiol. nih.gov These studies have shown that 17α-ethynylestradiol is a potent estrogen. nih.gov Interestingly, while some compounds show a correlation between their in vitro and in vivo estrogenic potencies, 17α-ethynylestradiol has been observed to be significantly more potent in vivo than what would be predicted from in vitro results alone. nih.gov

The binding affinity of these compounds to estrogen receptors (ERα and ERβ) is a crucial determinant of their activity. The addition of a 17α-ethynyl group can influence this binding. For example, while the addition of a 17α-ethynyl group to estriol increases ligand binding affinity, it can decrease the stability of the estrogen receptor dimer. oup.com This highlights the complex interplay between different structural modifications.

The following table summarizes the relative binding affinities (RBA) of selected estrogens to the estrogen receptor alpha (ERα), with estradiol (B170435) set at 100.

| Compound | Relative Binding Affinity (RBA) for ERα (%) |

| Estradiol (E2) | 100 |

| Ethinylestradiol (EE2) | 194-233 |

| Estriol (E3) | 12 |

| 17-epi-ethynylestradiol | Moderate |

Data compiled from multiple sources. oup.comresearchgate.net

Derivatization Strategies for Targeted Research Applications

Derivatization of this compound is a key strategy for various research applications, including enhancing analytical detection and creating potential drug vectors. One significant application is in improving the sensitivity of analytical methods for quantifying trace amounts of the compound in biological samples. For example, derivatization of ethinylestradiol with dansyl chloride introduces a basic secondary nitrogen atom. nih.gov This modification facilitates ionization in acidic mobile phases used in liquid chromatography-mass spectrometry (LC-MS), leading to a highly sensitive and specific detection method. nih.gov This technique has been successfully used to quantify low picogram-per-milliliter concentrations of ethinylestradiol in plasma. nih.gov

Another important area of derivatization is the synthesis of ligands for drug delivery systems. By modifying the structure of this compound, it can be attached to other molecules, such as platinum complexes, to create targeted therapeutic agents. nih.gov For instance, 17α-substituted ethynylestradiols have been used to synthesize stable Pt(II) complexes. nih.gov This involves converting the ethynylestradiol derivative into an intermediate with a reactive group, such as a bromo- or iodo-propargyl group, which can then be coupled to a platinum-containing moiety. nih.gov

Elucidation of Transformation Products and Degradation Pathways for this compound

The environmental fate of this compound is a significant area of research, with studies focusing on its transformation and degradation under various conditions. Both biotic and abiotic processes contribute to its breakdown.

Abiotic Degradation:

Electrochemical advanced oxidation processes (eAOPs) have been shown to be effective in degrading 17α-ethinylestradiol (EE2). kuleuven.benih.gov Using a boron-doped diamond anode, EE2 can be rapidly removed from water. kuleuven.benih.gov The degradation process involves the oxidation of the phenolic A-ring, leading to the formation of various transformation products (TPs), including hydroxylated and halogenated derivatives, as well as ring-opening products. kuleuven.benih.gov The specific TPs formed can depend on the electrolytes present, such as sodium sulfate (B86663) or sodium chloride. kuleuven.be

Chlorination, a common water treatment process, also leads to the transformation of EE2. In the absence of bromide, the major initial TPs are 4-chloro EE2 and 2,4-dichloro EE2. nih.gov When bromide is present, bromo-analogues are also formed. nih.gov These initial products are generally transformed further into compounds with a destroyed phenolic moiety. nih.gov

Biotic Degradation:

Microorganisms play a crucial role in the biodegradation of EE2. Several bacterial strains have been identified that can degrade EE2, often utilizing it as a sole carbon source. nih.govmdpi.com The degradation pathway frequently begins with the oxidation of the C-17 hydroxyl group to a ketone, forming estrone (E1). nih.govmdpi.com This is followed by hydroxylation of the aromatic A-ring, typically at the C4 position, leading to 4-hydroxy estrone. nih.gov Subsequent ring opening at the C4-C5 position occurs, followed by further metabolism via the 4,5-seco pathway. nih.govfrontiersin.org A key intermediate in this pathway is 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl) propanoic acid (HIP). nih.gov

Fungi, such as Pleurotus ostreatus, have also been shown to metabolize EE2 through stereo- and regio-selective hydroxylation processes. core.ac.uk Microalgae, like Scenedesmus quadricauda, can also contribute to the removal of EE2 from water through biodegradation and biosorption. core.ac.uk

The following table outlines some of the identified transformation products of 17α-ethinylestradiol under different degradation conditions.

| Degradation Process | Key Transformation Products |

| Electrochemical Oxidation | Hydroxylated TPs, Halogenated TPs, Ring-opening products |

| Chlorination | 4-chloro EE2, 2,4-dichloro EE2, Bromo-analogues |

| Bacterial Degradation | Estrone (E1), 4-hydroxy estrone, 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl) propanoic acid (HIP) |

| Fungal Metabolism | Hydroxylated derivatives |

Data compiled from multiple sources. kuleuven.benih.govnih.govnih.gov

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the selective and sensitive analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), along with their tandem mass spectrometry counterparts (GC-MS/MS and LC-MS/MS), are the most widely employed techniques. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for this compound

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, for a compound like this compound, derivatization is often necessary to improve its volatility and thermal stability for gas chromatographic analysis. gov.bc.casciex.com This process can sometimes lead to the formation of byproducts, potentially affecting the accuracy of quantification. repositorioinstitucional.mx

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms di-TMS-EE2 derivatives. repositorioinstitucional.mx Another approach involves derivatization with pentafluorobenzyl (PFB), which allows for highly sensitive detection using negative ion chemical ionization (NCI) GC/MS. shimadzu.co.kr This method has been shown to satisfy the low detection limits required for water quality monitoring. shimadzu.co.kr

GC-MS/MS further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.gov This technique has been successfully applied to determine this compound residues in complex matrices like cattle hair, achieving a detection limit of 0.52 ng/g. nih.gov In a study analyzing contraceptive formulations, a GC-MS method was developed for the simultaneous quantification of 17α-ethinyl estradiol (EE) and drospirenone (B1670955) (DP) without the need for derivatization. nih.gov This method demonstrated good linearity and recovery rates. nih.gov

Key Research Findings for GC-MS Analysis of this compound:

| Parameter | Finding | Reference |

| Derivatization | Necessary to improve volatility and thermal stability. gov.bc.casciex.com BSTFA with TMCS and PFB are common agents. repositorioinstitucional.mxshimadzu.co.kr | gov.bc.casciex.comrepositorioinstitucional.mxshimadzu.co.kr |

| Detection Limit | 0.52 ng/g in cattle hair using GC-MS/MS. nih.gov | nih.gov |

| Quantification | Successful simultaneous quantification of EE and DP in contraceptives without derivatization. nih.gov | nih.gov |

| Recovery | 74% to 94% in cattle hair analysis. nih.gov | nih.gov |

| Linearity | R² values exceeding 0.99 for EE in contraceptive analysis. nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for this compound

LC-MS and particularly LC-MS/MS have become the methods of choice for analyzing this compound in environmental and biological samples due to their high sensitivity and specificity, often eliminating the need for derivatization. sciex.comnih.gov These methods are suitable for a wide range of matrices including water, sediment, and biological fluids. gov.bc.casciex.comnih.gov

LC-MS/MS methods typically employ electrospray ionization (ESI) as the interface, which is well-suited for polar compounds like steroid hormones. farmaciajournal.com The use of tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits. gov.bc.ca For instance, a method for analyzing 17α-ethinylestradiol (EE2) in aqueous samples using HPLC/ESI-MS/MS after derivatization with dansyl chloride achieved a limit of quantitation of 1 ng/L. nih.gov

Direct injection LC-MS/MS methods have been developed to minimize sample preparation time and potential analyte loss associated with extraction steps. sciex.com These approaches have proven sensitive enough for the analysis of estrogens in filtered wastewater samples. sciex.com The use of isotopically labeled internal standards, such as Ethynylestradiol-d4, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. gov.bc.carsc.org

Key Research Findings for LC-MS Analysis of this compound:

| Parameter | Finding | Reference |

| Derivatization | Often not required, but can enhance sensitivity (e.g., dansyl chloride). nih.govnih.gov | nih.govnih.gov |

| Detection Limit | As low as 0.02 ng/L in surface waters using UHPLC-MS/MS. rsc.org | rsc.org |

| Quantification Limit | 1 ng/L in aqueous samples with HPLC/ESI-MS/MS. nih.gov | nih.gov |

| Recovery | Average recovery of 100% in spiked tap water. nih.gov | nih.gov |

| Matrices | Widely applied to water, wastewater, sediment, sludge, and biological samples. gov.bc.casciex.comnih.gov | gov.bc.casciex.comnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled to Tandem Mass Spectrometry for this compound

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant improvements to the analysis of this compound. UHPLC systems utilize columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rsc.org

When coupled with a sensitive tandem mass spectrometer, UHPLC-MS/MS provides a powerful platform for the reliable identification and quantification of this compound at sub-ng/L levels. rsc.org A validated UHPLC-MS/MS method for the analysis of 17β-estradiol (E2) and 17α-ethinylestradiol (EE2) in surface waters achieved very low limits of detection of 0.06 ng L−1 for E2 and 0.02 ng L−1 for EE2. rsc.org

In another application, a UPLC-MS/MS method was developed for the simultaneous quantification of ethinyl estradiol (EE2), norgestimate (B1679921) (NGM), and its metabolite 17-desacetyl norgestimate (DNGM) in human plasma at low pg/mL levels. nih.gov This method involved derivatization with dansyl chloride to enhance the mass spectrometry response and achieved calibration curve ranges of 5-500 pg/mL for EE2. nih.gov Furthermore, UHPLC coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) has been used to identify transformation products of 17α-ethinylestradiol during electrochemical degradation. nih.gov

Key Research Findings for UHPLC-MS/MS Analysis of this compound:

| Parameter | Finding | Reference |

| Sensitivity | Enables detection at sub-ng/L levels. rsc.org | rsc.org |

| Detection Limit | 0.02 ng/L for EE2 in surface waters. rsc.org | rsc.org |

| Quantification Range | 5-500 pg/mL for EE2 in human plasma. nih.gov | nih.gov |

| Application | Analysis of environmental samples, biological fluids, and degradation products. rsc.orgnih.govnih.gov | rsc.orgnih.govnih.gov |

Sample Preparation and Extraction Techniques for Diverse Research Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate and concentrate the analyte from the complex sample matrix, thereby reducing interferences and enhancing detection sensitivity. sigmaaldrich.com

Solid-Phase Extraction (SPE) for this compound Enrichment

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound from various matrices, especially aqueous samples. repositorioinstitucional.mxnih.govbg.ac.rsresearchgate.net The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. sigmaaldrich.com The analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com

Various sorbents have been employed for the extraction of estrogens, with C18-bonded silica (B1680970) being one of the most common due to its effectiveness in retaining these relatively nonpolar compounds from aqueous solutions. gov.bc.caambi-agua.net Other adsorbents like Oasis HLB cartridges and chemically modified carbon cryogels have also shown high recovery rates for estrogens. rsc.orgshd-pub.org.rs A study utilizing a novel SPE method with carbon cryogel as an adsorbent reported high recovery values of 82-95% for estrogen hormones from water samples. shd-pub.org.rs

The optimization of SPE parameters, such as the type and amount of sorbent, sample pH, and the composition and volume of the elution solvent, is crucial for achieving high recovery and reproducibility. bg.ac.rsshd-pub.org.rs For instance, in the analysis of estrogens from water, adjusting the sample pH to 7 and using a mixture of ethyl acetate (B1210297) and methanol for elution from a carbon cryogel sorbent resulted in optimal recoveries. bg.ac.rs

Key Research Findings for SPE of this compound:

| Parameter | Finding | Reference |

| Sorbents | C18-bonded silica, Oasis HLB, and carbon cryogels are effective. gov.bc.carsc.orgambi-agua.netshd-pub.org.rs | gov.bc.carsc.orgambi-agua.netshd-pub.org.rs |

| Recovery | 82-95% using carbon cryogel from water samples. shd-pub.org.rs Over 90% for various estrogens from wastewater using Oasis HLB. dphen1.com | shd-pub.org.rsdphen1.com |

| Optimization | Crucial for high recovery and includes sorbent type, sample pH, and elution solvent. bg.ac.rsshd-pub.org.rs | bg.ac.rsshd-pub.org.rs |

| Application | Widely used for water, wastewater, and biological fluids. repositorioinstitucional.mxnih.govbg.ac.rsresearchgate.net | repositorioinstitucional.mxnih.govbg.ac.rsresearchgate.net |

Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasound-assisted extraction (UAE) is an efficient method for extracting analytes from solid and semi-solid matrices. This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample surface, enhancing mass transfer and accelerating the extraction process.

UAE has been successfully applied for the extraction of this compound from various samples. For example, a method for the simultaneous quantification of 17α-ethinyl estradiol and drospirenone in contraceptive tablets employed UAE with methanol for 15 minutes to extract the analytes from the solid matrix. nih.gov This method proved to be rapid and efficient. nih.gov In another application, UAE with a mixture of acetone (B3395972) and methanol was used to extract estrogens from sediment and sludge samples prior to clean-up and analysis. sciex.com

The efficiency of UAE can be influenced by several factors, including the type of solvent, extraction time, and ultrasonic power. Optimization of these parameters is necessary to achieve maximum extraction efficiency.

Key Research Findings for UAE of this compound:

| Parameter | Finding | Reference |

| Principle | Uses ultrasonic waves to enhance mass transfer and accelerate extraction. | |

| Application | Effective for solid matrices like contraceptive tablets, sediment, and sludge. sciex.comnih.gov | sciex.comnih.gov |

| Efficiency | A 15-minute extraction with methanol was sufficient for contraceptive tablets. nih.gov | nih.gov |

| Solvents | Methanol and mixtures of acetone and methanol have been used successfully. sciex.comnih.gov | sciex.comnih.gov |

Considerations for Sample Stability and Matrix Effects in this compound Analysis

The integrity of this compound analysis heavily relies on sample stability and the management of matrix effects. Steroid estrogens, including this compound, are pseudo-persistent in surface waters due to their continuous introduction into the environment. frontiersin.org Their stability is influenced by factors such as temperature, with lower temperatures slowing degradation in sewage water. nih.gov Studies have shown that estrogens can remain stable for extended periods under specific storage conditions, such as at -18°C for up to 60 days. nih.gov For instance, in a study on the stability of conjugated estrogens in sewage effluent, it was found that they were stable for 7 days when the samples were acidified to pH 3 and stored at 4°C. mst.dk However, the presence of organic matter and microorganisms can significantly impact their half-life. frontiersin.orgmst.dk

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix, pose a significant challenge in the analysis of this compound, particularly in complex samples like wastewater and biological fluids. researchgate.netlcms.cz These effects can lead to either signal suppression or enhancement, affecting the accuracy of quantification. researchgate.netlcms.cz For example, significant ion suppression has been observed in the analysis of estrogens in horse serum and mouse brain. researchgate.net In the analysis of surface water, matrix effects for 17α-ethinylestradiol were calculated at ≤16% (enhancement), while in final effluent, significant matrix suppression of ≤-72% was observed for all compounds. lcms.cz To mitigate these effects, various strategies are employed, including thorough sample cleanup, the use of matrix-matched calibration curves, and the application of isotope-labeled internal standards. researchgate.netresearchgate.net

Validation Parameters and Quality Assurance in this compound Quantification Research

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.net For the quantification of this compound, key validation parameters include sensitivity, selectivity, linearity, precision, and accuracy. mst.dkresearchgate.netnih.govresearchgate.net

Sensitivity (Limits of Detection and Quantification)

Sensitivity in analytical chemistry is defined by the limits of detection (LOD) and quantification (LOQ). nih.govwikipedia.org The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govbio-rad.comnih.gov Achieving low LODs and LOQs is particularly important for this compound due to its high estrogenic potency and low environmental concentrations. rsc.orgeuropa.eu

Several studies have reported impressive sensitivity for this compound analysis. For example, a method using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) achieved an LOD of 0.02 ng/L for 17α-ethinylestradiol in surface waters. rsc.org Another study reported an LOD of 15 pg/L and an LOQ of 29 pg/L for 17α-ethinylestradiol in wastewater using online solid-phase extraction coupled to an Orbitrap mass spectrometer. lcms.cz The determination of these limits is often based on the standard deviation of the blank and the slope of the calibration curve. researchgate.net

Table 1: Examples of LOD and LOQ for this compound in Different Matrices

| Analytical Method | Matrix | LOD | LOQ | Reference |

| UHPLC-MS/MS | Surface Water | 0.02 ng/L | - | rsc.org |

| LC-MS/MS | Sewage Sludge | - | ~5 ng/g | researchgate.net |

| Online SPE-Orbitrap MS | Wastewater | 15 pg/L | 29 pg/L | lcms.cz |

| HPLC | Pharmaceutical Dosage Form | 1.399 µg/ml | 4.24 µg/ml | researchgate.net |

Selectivity, Linearity, Precision, and Accuracy Assessments

Selectivity refers to the ability of a method to differentiate the analyte from other components in the sample. scielo.brgtfch.org In chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the target analyte. scielo.br

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gtfch.org It is typically evaluated by a linear regression analysis, and a high correlation coefficient (R²) is desired. researchgate.net For instance, a study on the analysis of estrogens in final effluent reported acceptable linearity with R² > 0.997. lcms.cz Another study on the simultaneous estimation of ethinyl estradiol and drospirenone showed linearity over a concentration range of 0.06-0.18 µg/ml for ethinyl estradiol. researchgate.net

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. gtfch.org It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision can be assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). gtfch.org Acceptable RSD values are typically within 15%, and 20% near the LOQ. gtfch.org

Accuracy is the closeness of the mean test results to the true value. gtfch.org It is often determined through recovery studies by spiking the matrix with a known concentration of the analyte. ajpaonline.com Satisfactory recovery results are generally in the range of 80-120%. researchgate.net

Table 2: Validation Parameters for this compound Quantification

| Parameter | Typical Acceptance Criteria | Research Finding Example | Reference |

| Linearity (R²) | > 0.99 | > 0.997 for estrogens in final effluent | lcms.cz |

| Precision (RSD) | < 15% (20% near LOQ) | 3.7% to 10.7% for cortisol analysis | researchgate.net |

| Accuracy (Recovery) | 80-120% | 89.02% - 99.30% in a recovery study | researchgate.net |

Application of Isotope-Labelled Standards for Accurate Quantification

The use of stable isotope-labeled internal standards is a powerful technique to improve the accuracy and precision of quantification, especially in complex matrices. nih.govsigmaaldrich.com These standards have physicochemical properties very similar to the analyte of interest but a different mass, allowing them to be distinguished by a mass spectrometer. sigmaaldrich.com

Deuterium-labeled (e.g., Ethynylestradiol-d4) and Carbon-13-labeled (e.g., ¹³C₂-Ethynylestradiol) versions of this compound are commonly used. rsc.orggov.bc.ca They are added to the sample at the beginning of the analytical procedure and can compensate for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement. sigmaaldrich.comgov.bc.ca This approach, known as stable isotope dilution analysis, is considered the 'gold-standard' for quantifying estrogens in biological and environmental samples. nih.gov

Alternative and Emerging Analytical Approaches for this compound Detection

While chromatographic methods coupled with mass spectrometry are the most common techniques for this compound analysis, alternative and emerging methods are also being explored.

Immunochemical Methods for this compound (e.g., ELISA) and their Limitations in Research

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical method that has been used for the quantification of this compound. researchgate.net ELISA offers advantages such as simplicity, high efficiency, and cost-effectiveness. nih.gov

However, ELISA has several limitations in a research context. A significant drawback is the potential for cross-reactivity with other structurally similar compounds, which can lead to a lack of specificity and overestimated results. researchgate.net Furthermore, ELISA is typically a single-analyte technique, making it less suitable for multi-residue analysis. researchgate.net The sensitivity of ELISA may also be lower compared to instrumental methods like LC-MS/MS. researchgate.net For example, an optimized ELISA for 17α-ethinylestradiol had a quantification range of 0.02-10 μg/L, which may not be sufficient for detecting the very low concentrations found in some environmental samples. researchgate.net Despite these limitations, ELISA can be a useful screening tool, but positive results should ideally be confirmed by a more selective method like mass spectrometry. mst.dk

Aptamer-Based Sensor Development for Estrogen Analytes

The development of aptamer-based sensors has introduced a promising avenue for the sensitive and selective quantification of estrogen analytes, including the synthetic estrogen this compound (also known as 17α-ethinylestradiol or EE2). Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, are selected in vitro to bind to specific targets with high affinity and specificity, offering a viable alternative to traditional antibodies in biosensor construction. uantwerpen.benih.govmdpi.com Their unique three-dimensional structures, formed through intramolecular interactions, create binding sites that can recognize target molecules with great precision. uantwerpen.be This characteristic, coupled with their stability, ease of synthesis, and modification, makes them ideal recognition elements for detecting small molecules like this compound in various matrices. mdpi.comnih.gov

Research into aptasensors for estrogenic compounds has been driven by the need for rapid, cost-effective, and reliable monitoring methods, particularly for endocrine-disrupting chemicals in environmental and clinical samples. uantwerpen.beresearchgate.netresearchgate.net For this compound, a compound noted for its potential ecotoxicity, the development of sensitive detection methods is a pressing requirement. researchgate.netresearchgate.net

A significant body of research focuses on electrochemical aptasensors. These sensors translate the binding event between the aptamer and this compound into a measurable electrical signal. One approach involves immobilizing aptamers on an electrode surface. When this compound binds to the aptamer, it induces a conformational change in the aptamer's structure. frontiersin.org This change can alter the electron transfer properties at the electrode surface, leading to a detectable change in current or impedance. researchgate.net

For instance, a highly sensitive electrochemical biosensor was developed using a novel 39-mer DNA aptamer sequence, truncated from a longer 76-mer sequence, which demonstrated improved binding affinity for this compound. researchgate.net In this sensor, the aptamers were attached to gold nanoparticles on microspheres, which amplified the signal. The presence of the this compound-aptamer complex on the electrode surface was measured using differential pulse voltammetry (DPV), achieving a very low detection limit of 1.7 x 10⁻¹³ M. researchgate.net Another study utilized an unmodified carbon fiber paper transducer, which, contrary to expectations, showed higher efficiency in oxidizing this compound compared to modified electrodes, reaching a detection limit of 0.14 nM. researchgate.net

The selectivity of these aptasensors is a critical performance metric, especially given the structural similarity among estrogenic compounds. Researchers have successfully developed aptamers that can distinguish this compound from other natural estrogens like 17β-estradiol (E2) and estrone (E1). acs.orgnih.gov One study reported an aptamer that was 53-fold more selective for this compound over E2 or E1. acs.orgnih.gov However, achieving high selectivity can be challenging; some sensors show cross-reactivity and measure the total concentration of similar hormones. researchgate.net

Beyond electrochemical methods, fluorescent and colorimetric aptasensors have also been developed. These sensors often rely on target-induced displacement or conformational changes that result in a change in fluorescence or a visible color change. For example, structure-switching fluorescent biosensors have been created using newly selected aptamers, achieving detection limits in the low nanomolar range for estrogenic compounds. acs.org

The table below summarizes key research findings on the development of aptamer-based sensors for the detection of this compound and related estrogenic compounds.

Table 1: Research Findings on Aptamer-Based Sensors for Estrogen Analytes

| Sensor Type | Aptamer Details | Detection Principle | Analyte | Limit of Detection (LOD) | Key Findings & Selectivity | Reference |

|---|---|---|---|---|---|---|

| Electrochemical | Truncated 39-mer DNA aptamer on Au/P(nBA-NAS) microspheres | Differential Pulse Voltammetry (DPV) | 17α-ethinylestradiol | 1.7 x 10⁻¹³ M | Showed excellent selectivity and good recovery in real samples. | researchgate.net |

| Electrochemical | Unmodified carbon paper transducer | Differential Pulse Voltammetry (DPV) | 17α-ethinylestradiol | 0.14 nM | High sensitivity; could not discriminate from 17β-estradiol. | researchgate.net |

| Fluorescent Biosensor | Newly selected DNA aptamers via Capture-SELEX | Structure-switching fluorescence | 17β-estradiol | 3.3 nM and 9.1 nM | One aptamer showed similar binding to E1, E2, and EE2; another was more selective for E2. | acs.org |

| Filtration-based Assay | New DNA aptamers selected via in vitro selection | Equilibrium filtration and DMS probing | 17α-ethinylestradiol | 0.5–1.0 μM (Kd) | One aptamer was 53-fold more selective for EE over E2 or E1. | acs.orgnih.gov |

| Wearable Electrochemical | Estradiol-selective DNA aptamer on AuNPs-MXene electrode | Target-induced strand displacement | Estradiol | 0.14 pM | High selectivity against other potential interferences; validated in human sweat. | nih.gov |

| Electrochemical | Split aptamers (short, sandwich-type) | Differential Pulse Voltammetry (DPV) | 17β-Estradiol | 4.8 x 10⁻¹³ M | Split aptamers demonstrated improved selectivity against interferents like 17α-ethinylestradiol. | mdpi.comnih.gov |

Molecular and Cellular Mechanisms of 17 Ethynylestriol Action

Estrogen Receptor Interactions and Ligand Binding Dynamics

17-Ethynylestriol binds to and activates both primary isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org Its affinity for these receptors, however, can vary and has been shown to be different when compared directly to the endogenous estrogen, estradiol (B170435). One study found that this compound exhibited 233% of the binding affinity of estradiol for ERα but only 38% for ERβ. wikipedia.org Another analysis reported that it possessed 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org These differences in binding affinity for ERα and ERβ are crucial as the two receptor subtypes can mediate different, and sometimes opposing, physiological effects. mdpi.com

| Compound | Receptor | Relative Binding Affinity (%) vs. Estradiol | Source |

|---|---|---|---|

| This compound (Study 1) | ERα | 233% | wikipedia.org |

| ERβ | 38% | ||

| This compound (Study 2) | ERα | 194% | wikipedia.org |

| ERβ | 151% |

In addition to the nuclear estrogen receptors, this compound also functions as a potent agonist of the G Protein-Coupled Estrogen Receptor (GPER), a membrane estrogen receptor. wikipedia.org The activation of GPER by estrogens like 17β-estradiol is known to mediate rapid, non-genomic signaling events. nih.govmdpi.com These rapid effects can include the mobilization of intracellular calcium and the activation of various kinase signaling pathways. nih.govfrontiersin.org While the precise binding affinity of this compound for GPER is not specified, its agonistic activity suggests it participates in these non-genomic estrogenic signaling cascades. wikipedia.org

The binding of a ligand to an estrogen receptor is a precursor to the receptor forming a dimer, a crucial step for its function as a transcription factor. oup.comaopwiki.org Hormone-activated estrogen receptors can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.org Research indicates that the chemical structure of the ligand influences the stability of this dimer. The addition of a 17α-ethynyl group, the defining feature of this compound, has been shown to decrease the stability of the estrogen receptor dimer when compared to its non-ethynylated counterpart, even while it increases the ligand's binding affinity. oup.comoup.com This suggests that while this compound binds effectively to the receptor, the resulting dimer complex may be less stable, potentially influencing the dynamics of gene transcription.

Transcriptional and Gene Expression Regulation by this compound

Following receptor binding and dimerization, the this compound-receptor complex modulates the transcription of a wide array of genes in estrogen-sensitive tissues, leading to changes in cellular processes like proliferation and differentiation.

Exposure to this compound significantly alters the gene expression profiles in key estrogen-sensitive tissues.

Uterus and Ovaries: In studies using rats, this compound was found to modify the expression of hundreds of genes in the uterus and ovaries in a dose-dependent manner. nih.govnih.gov These transcriptional changes confirmed the regulation of previously known estrogen-sensitive genes and identified new mediators of estrogen action. nih.gov In the developing reproductive system, such exposure can alter the expression of genes critical for normal function and development. researchgate.net Specific to the ovary, this compound has been shown to induce irregular expression of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) gene, which may contribute to reproductive dysfunction in adulthood. nih.gov

Hypothalamus and Brain: In the brain, this compound affects gene expression related to the neuroendocrine system. In fish, it upregulates the expression of gnrh2 (gonadotropin-releasing hormone 2) and kiss1. ifremer.fr Broader transcriptomic analysis in zebrafish brains following developmental exposure to this compound revealed persistent changes in pathways related to circadian rhythm, cholesterol biosynthesis, and synaptic proteins. nih.gov Studies on the related compound 17α-estradiol in the rat hypothalamus showed it affects neurons involved in reproduction and stress response, notably by elevating plasma levels of GnRH. elifesciences.org

| Tissue | Species | Key Genes / Pathways Modulated by Ethynylestriol | Source |

|---|---|---|---|

| Uterus & Ovaries | Rat | Dose-dependent modification of >500 genes. | nih.gov, nih.gov |

| Ovary | Rat | Upregulation of Luteinizing hormone/chorionic gonadotropin receptor (LHCGR). | nih.gov |

| Brain (Hypothalamus) | Fish | Upregulation of gnrh2 and kiss1. | ifremer.fr |

| Brain (Whole) | Zebrafish | Alteration of circadian rhythm, cholesterol biosynthesis, and synaptic protein pathways. | nih.gov |

This compound influences the expression of genes that directly control cell proliferation and differentiation. In differentiated human neuronal cells, it was found to upregulate the expression of genes such as EGFR (Epidermal Growth Factor Receptor) and IGF1R (Insulin-like Growth Factor 1 Receptor), which are involved in pro-survival pathways. nih.gov The compound also upregulated BTG2 and SH3BP4, which play roles in regulating cell growth and apoptosis. nih.gov While direct studies on this compound are specific, research on 17β-estradiol provides a model for estrogenic action, showing upregulation of key cell cycle genes like cyclin D1 (CCND1) and proliferating cell nuclear antigen (PCNA), alongside the downregulation of cell cycle inhibitors like CDKN1B. bibliotekanauki.plplos.org These actions demonstrate a direct molecular link between estrogen receptor activation and the control of cell division and survival. plos.org

| Gene | Gene Name | Function | Effect of Estrogenic Compound | Source |

|---|---|---|---|---|

EGFR | Epidermal Growth Factor Receptor | Cell proliferation, survival | Upregulated by this compound | nih.gov |

IGF1R | Insulin-like Growth Factor 1 Receptor | Cell growth, survival | Upregulated by this compound | nih.gov |

BTG2 | B-Cell Translocation Gene 2 | Anti-proliferative, apoptosis regulation | Upregulated by this compound | nih.gov |

PCNA | Proliferating Cell Nuclear Antigen | DNA replication, proliferation | Upregulated by 17β-estradiol | bibliotekanauki.pl |

CCND1 | Cyclin D1 | Cell cycle progression | Upregulated by 17β-estradiol | bibliotekanauki.pl, plos.org |

CDKN1B | Cyclin Dependent Kinase Inhibitor 1B | Cell cycle inhibition | Downregulated by 17β-estradiol | bibliotekanauki.pl |

Influence on MicroRNA Expression and Associated Target Genes

MicroRNAs (miRNAs) are small, non-coding RNA molecules that are crucial post-transcriptional regulators of gene expression. frontiersin.orgthermofisher.com Emerging evidence indicates that estrogens can modulate the expression of various miRNAs, thereby influencing a wide range of physiological and pathological processes. While direct studies on this compound's specific effects on miRNA expression are limited, the actions of its parent compound, estradiol, provide a framework for understanding its potential impact.

Estradiol is known to regulate the expression of specific miRNAs involved in cellular processes like proliferation and differentiation. This regulation can lead to downstream effects on the translation or stability of target messenger RNAs (mRNAs). thermofisher.com For instance, in the context of cancer biology, specific miRNAs have been identified as being responsive to estrogen, which in turn affects the expression of genes critical for tumor growth and development.

The identification of miRNA target genes is a key step in understanding their functional roles. frontiersin.org Computational prediction tools are often employed to identify putative target genes for differentially expressed miRNAs. frontiersin.orgfrontiersin.org These target genes are frequently involved in essential biological pathways, including signal transduction and metabolic processes. frontiersin.orgfrontiersin.org The alteration of miRNA expression by a compound like this compound could, therefore, have widespread effects on cellular function by modulating the expression of numerous target genes.

Interaction with Key Transcription Factors and Coactivator Complexes

The biological activity of estrogens is mediated through their interaction with specific nuclear receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are ligand-activated transcription factors. nih.govoup.com Upon binding to an estrogen, such as estradiol, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. researchgate.net This interaction initiates the recruitment of a complex of proteins, including coactivators, which are essential for the subsequent transcription of these genes.

The steroid receptor coactivator (SRC/p160) family is a key group of coactivators that interact with nuclear receptors. nih.gov The binding of an estrogenic ligand like 17β-estradiol enhances the affinity of the estrogen receptor for these SRC/p160 coactivators. nih.gov This interaction is crucial for the transcriptional activation of estrogen-responsive genes. The formation of the receptor-coactivator complex is a dynamic process, and the specific composition of this complex can determine the biological response at different gene promoters. nih.gov

Furthermore, estrogens can influence the activity of other transcription factors. For example, estradiol has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory responses. nih.gov This inhibitory effect can occur through the sequestration of NF-κB transcription factors in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of inflammatory genes. nih.gov

Cellular Signaling Pathway Modulation by this compound

Effects on PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. explorationpub.comyuntsg.com Estrogens, such as 17β-estradiol, have been demonstrated to activate this pathway. explorationpub.comnih.gov This activation can occur through both estrogen receptor (ER)-dependent and independent mechanisms. explorationpub.com

In some cell types, the activation of the PI3K/Akt/mTOR pathway by 17β-estradiol is initiated through the G-protein-coupled receptor 30 (GPR30), leading to a rapid signaling cascade involving SRC, EGFR, PI3K, Akt, and mTOR. nih.gov The activation of Akt, a central kinase in this pathway, regulates numerous downstream targets that promote cell survival and inhibit apoptosis. explorationpub.com mTOR, a serine/threonine protein kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a variety of cellular functions. explorationpub.com

There is a complex interplay between the ER and the PI3K/Akt/mTOR pathway. For instance, inhibition of the PI3K/Akt pathway can lead to an upregulation of ERα transcription, suggesting a feedback loop between these two signaling networks. yuntsg.com Conversely, mTORC1 can phosphorylate and promote the transcriptional activity of ER. oncotarget.com This bidirectional crosstalk highlights the intricate mechanisms by which estrogens can influence cellular function.

Influence on Ras Signaling Pathway

For example, 17β-estradiol has been shown to activate the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway, in various cell types. nih.gov This activation is often rapid and can contribute to the growth-promoting effects of estrogens. The activation of ERK1/2 is part of a larger network of signaling events that can be initiated by estrogen binding to its receptors.

Impact on Other Intracellular Signaling Cascades

Beyond the PI3K/Akt/mTOR and Ras/MAPK pathways, estrogens can influence a variety of other intracellular signaling cascades. For example, 17β-estradiol has been shown to activate c-Jun-NH2-terminal protein kinase (JNK) and p38 MAPK in cardiomyocytes, although the pattern of activation differs from that of ERK1/2. nih.gov

Additionally, estrogens can modulate signaling pathways related to cellular stress and inflammation. As mentioned previously, estradiol can inhibit NF-κB signaling, thereby exerting anti-inflammatory effects. nih.gov There is also evidence for crosstalk between estrogen signaling and pathways regulated by other nuclear receptors.

Effects of this compound on Cellular Metabolism and Homeostasis

Estrogens play a significant role in regulating cellular and systemic metabolism. frontiersin.orgbiorxiv.org The synthetic estrogen ethinylestradiol has been shown to affect a broad range of metabolic pathways in tissues such as the liver and pituitary. frontiersin.org These effects can include alterations in the expression of genes involved in triglyceride synthesis and other metabolic processes. frontiersin.org

Studies on 17α-estradiol, a stereoisomer of 17β-estradiol, have revealed its ability to modulate metabolic homeostasis, particularly in the context of aging. elifesciences.org In male animal models, 17α-estradiol treatment has been shown to attenuate age-related increases in cellular metabolism and reduce feeding behavior by targeting hypothalamic neurons. elifesciences.org It can also alter the homeostasis of steroid hormones, such as testosterone (B1683101) and estradiol. elifesciences.org

Furthermore, estrogens can influence cellular energy homeostasis through pathways like the AMPK-mTOR pathway. aging-us.com For instance, 17β-estradiol can upregulate SIRT1, which in turn can activate AMPK and inhibit mTOR, processes that are central to cellular energy sensing and metabolism. aging-us.com

Table of Research Findings on Estrogen-Modulated Cellular Mechanisms

| Cellular Mechanism | Key Findings | Associated Estrogenic Compound(s) |

| microRNA Expression | Regulates the expression of specific miRNAs involved in proliferation and differentiation. | Estradiol |

| Transcription Factor Interaction | Enhances the affinity of ER for SRC/p160 coactivators; Inhibits NF-κB activation. nih.govnih.gov | 17β-estradiol |

| PI3K/Akt/mTOR Pathway | Activates the pathway through ER-dependent and independent mechanisms, involving GPR30 in some cases. explorationpub.comnih.gov | 17β-estradiol |

| Ras/MAPK Pathway | Activates ERK1/2, a key downstream component of the Ras pathway. nih.gov | 17β-estradiol |

| Other Signaling Cascades | Activates JNK and p38 MAPK pathways. nih.gov | 17β-estradiol |

| Cellular Metabolism | Modulates genes in triglyceride synthesis; Attenuates age-related increases in cellular metabolism. frontiersin.orgelifesciences.org | Ethinylestradiol, 17α-estradiol |

| Cellular Homeostasis | Alters the balance of steroid hormones; Influences energy homeostasis via the AMPK-mTOR pathway. elifesciences.orgaging-us.com | 17α-estradiol, 17β-estradiol |

Modulation of Oxidative Phosphorylation and Glycolytic Pathways

Research into the direct effects of this compound (ethinylestradiol) on core energy-producing pathways has revealed significant modulation of mitochondrial function, particularly in hepatic cells. In cultured female rat hepatocytes, treatment with ethinylestradiol has been shown to increase the transcript levels of mitochondrial genome-encoded genes, including those for cytochrome oxidase subunits I, II, and III, within 24 hours. nih.gov This upregulation of key genetic components of the electron transport chain is associated with an increase in mitochondrial respiratory chain activity. nih.govnih.gov

This enhanced respiratory activity is not without consequence, as it is also accompanied by an increase in mitochondrial superoxide (B77818) production, indicating a higher rate of electron leakage and the formation of reactive oxygen species. nih.govnih.govoup.com Despite this, a key outcome of the heightened respiratory chain activity is an increase in cellular adenosine (B11128) triphosphate (ATP) levels, suggesting that this compound can boost the energy-generating capacity of these cells. nih.gov Further studies in human hepatoma HepG2 cells have corroborated these findings, demonstrating that ethinylestradiol and its metabolites increase the levels of mitochondrial genome-encoded transcripts, which is linked to increased respiratory chain activity. nih.gov The metabolic activation of ethinylestradiol to catechol metabolites appears to be a crucial step in mediating these effects on mitochondrial function. nih.govoup.com

In the context of broader energy metabolism, studies on largemouth bass exposed to 17α-ethinylestradiol identified differential expression of genes in metabolic pathways, including glycolysis/gluconeogenesis, suggesting that the compound can influence glucose metabolism. nih.gov Similarly, research on the clam Ruditapes philippinarum indicated that exposure to 17α-ethinylestradiol at lower concentrations can activate the glycolysis/TCA cycle. ua.pt In female rats, oral administration of ethinylestradiol-levonorgestrel was found to attenuate high-fructose-induced hepatic glycogen (B147801) depletion, suggesting a modulatory role in glucose storage and utilization pathways. scholaris.ca

Alterations in Lipid Metabolism

The impact of this compound on lipid metabolism has been extensively documented, particularly in the context of its use in oral contraceptives. Clinical studies in women have consistently shown that formulations containing ethinylestradiol can induce significant changes in the plasma lipid profile.

One of the most consistent findings is an elevation in serum triglycerides (TG). oup.comnih.gov For example, a study involving women taking a combination of 30 µg ethinylestradiol and 75 µg gestodene (B1671452) reported a significant increase in total triglycerides. oup.com The effects on cholesterol fractions are more varied. While total cholesterol levels may not change significantly in some cases oup.com, other studies have reported increases in total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol after 12 months of treatment with ethinylestradiol. imrpress.com

The following tables summarize findings from clinical studies on the effects of oral contraceptives containing ethinylestradiol on lipid profiles:

| Lipid Parameter | Baseline (Mean ± SD) | After 12 months Ethinylestradiol (Mean ± SD) | p-value |

| Total Cholesterol (mg/dL) | 165 ± 30 | 186 ± 23 | <.001 |

| HDL Cholesterol (mg/dL) | 49 ± 9 | 59 ± 11 | <.001 |

| LDL Cholesterol (mg/dL) | 102 ± 28 | 110 ± 22 | <.001 |

| Triglycerides (mg/dL) | 88 ± 32 | 91 ± 39 | N.S. |

| Data from a study on postmenopausal women treated with ethinylestradiol. imrpress.com |

| Lipid Parameter | Control Group (Mean ± SD) | Oral Contraceptive Group (Mean ± SD) | p-value |

| Total Cholesterol (mmol/L) | 3.35 ± 0.62 | 4.07 ± 0.91 | 0.002 |

| LDL Cholesterol (mmol/L) | 1.74 ± 0.57 | 2.38 ± 0.84 | 0.003 |

| HDL Cholesterol (mmol/L) | 1.25 ± 0.23 | 1.27 ± 0.22 | 0.749 |

| Triglycerides (mmol/L) | 0.79 ± 0.26 | 0.98 ± 0.38 | 0.051 |

| Data from a study comparing women using combined oral contraceptives containing ethinylestradiol to a control group. nih.gov |

Research in non-mammalian models has also shed light on the lipid-modulating effects of this compound. In the clam Ruditapes philippinarum, exposure to 17-α-ethinylestradiol under warming conditions led to an enhanced storage of triglycerides. imrpress.com At higher concentrations, it also increased the levels of phosphatidylcholine and polyunsaturated fatty acids, suggesting alterations in membrane lipid composition. imrpress.com

Impact on Cellular Energetics and Stress Responses in Research Models

As noted previously, this compound has a direct impact on cellular energetics by enhancing mitochondrial respiratory chain activity, which results in increased cellular ATP levels in rat hepatocytes. nih.gov This boost in energy production, however, is coupled with an increase in mitochondrial superoxide generation, a key indicator of oxidative stress. nih.govnih.govoup.com

The induction of oxidative stress by ethinylestradiol has been observed across different research models. In women using oral contraceptives containing ethinylestradiol, increased levels of lipid peroxidation markers have been reported, suggesting a state of elevated systemic oxidative stress. researchgate.net Animal studies support these findings. In diabetic rats, the administration of a combined oral contraceptive containing ethinylestradiol led to increased oxidative stress. ijpras.com Similarly, in the freshwater microcrustacean Daphnia magna, exposure to ethinylestradiol, both alone and in combination with levonorgestrel (B1675169), resulted in a significant decrease in glutathione (B108866) (GSH) content and catalase (CAT) activity, alongside an increase in glutathione S-transferase (GST) activity and malondialdehyde (MDA) levels, all of which are indicative of an oxidative stress response. researchgate.net

In response to this induced stress, cells may activate protective mechanisms. For instance, in the same study on rat hepatocytes that showed increased superoxide production, ethinylestradiol treatment also led to an enhancement of Bcl-2 protein levels. nih.gov Bcl-2 is a key anti-apoptotic protein that can protect cells from undergoing programmed cell death. Furthermore, ethinylestradiol was found to significantly increase the levels of glutathione (both reduced and oxidized forms) within the mitochondria and nuclei of these hepatocytes. nih.gov This suggests a compensatory response aimed at mitigating the increased oxidative burden within these critical cellular compartments.

The following table summarizes the effects of ethinylestradiol and levonorgestrel on oxidative stress markers in Daphnia magna:

| Oxidative Stress Marker | Control | Treated Group | Result |

| Glutathione (GSH) Content | Higher | Significantly Decreased | Increased Oxidative Stress |

| Catalase (CAT) Activity | Higher | Significantly Decreased | Reduced Antioxidant Capacity |

| Glutathione S-transferase (GST) Activity | Lower | Increased | Enhanced Detoxification of ROS |

| Malondialdehyde (MDA) Levels | Lower | Increased | Increased Lipid Peroxidation |

| Summary of findings from a study on D. magna exposed to ethinylestradiol and levonorgestrel. researchgate.net |

These findings collectively indicate that while this compound can enhance cellular energy production, this comes at the cost of increased oxidative stress. Cells, in turn, appear to mount adaptive responses to counteract this stress, such as upregulating antioxidant defenses and anti-apoptotic proteins.

Biochemical and Endocrine System Research on 17 Ethynylestriol in Model Organisms

Metabolic Transformation Pathways of 17-Ethynylestriol

The biotransformation of this compound (EE2), a synthetic estrogen, is a critical area of research for understanding its biological activity and potential environmental impact. The primary routes of metabolism involve oxidation by cytochrome P450 enzymes followed by conjugation reactions, such as sulfation and glucuronidation, which facilitate its excretion.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A1, CYP1B1) in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the oxidative metabolism of this compound. news-medical.net Several CYP isoforms are involved in this process, with varying degrees of catalytic efficiency.

CYP3A4 is a major human catalyst in the metabolism of this compound. nih.govnih.gov Its primary role is the 2-hydroxylation of EE2, which is the main oxidative reaction this compound undergoes. nih.govnih.gov The activity of CYP3A4 can be influenced by various factors, including genetic polymorphisms and the presence of inducers or inhibitors, which can in turn affect the clearance rate of EE2. nih.gov For instance, substances that induce CYP3A4 can increase the metabolism of EE2, potentially reducing its effectiveness. nih.gov Conversely, inhibitors of CYP3A4 can lead to higher circulating levels of EE2. wikipedia.org In human liver microsomes, CYP3A4 has been shown to be a major contributor to the oxidative metabolism of EE2. nih.govcapes.gov.br

CYP1A1 also demonstrates significant catalytic activity in the metabolism of this compound, particularly in extrahepatic tissues where it is more prominently expressed than in the liver. psu.edunih.gov Studies with recombinant human P450 isozymes have shown that CYP1A1 is capable of metabolizing EE2, with 2-hydroxy-EE being the major metabolite. nih.govcapes.gov.br In fact, rCYP1A1 has exhibited the highest catalytic efficiency (Vmax/Km) for EE2 metabolism among several tested isoforms. nih.govcapes.gov.br In vitro studies have identified EE2 as a competitive inhibitor of CYP1A1. nih.gov

CYP1B1 is another important enzyme in the metabolism of estrogens, known for its role in the 4-hydroxylation of endogenous estradiol (B170435). psu.eduplos.org While the 2-hydroxylation pathway is predominant for EE2, the involvement of CYP1B1 in its metabolism is also recognized. researchgate.net CYP1B1 is often expressed in hormone-responsive tissues such as the breast, ovary, and uterus. psu.eduplos.org

Other CYP enzymes, including CYP1A2 and CYP2C9 , also contribute to the metabolism of this compound, although to a lesser extent than CYP3A4 and CYP1A1. nih.govcapes.gov.br Research indicates that multiple P450 isoforms are collectively involved in the oxidative transformation of EE2 in the body. nih.govcapes.gov.br

Table 1: Role of Cytochrome P450 Enzymes in this compound Metabolism

| Enzyme | Primary Role in EE2 Metabolism | Location of Expression | Key Findings |

|---|---|---|---|

| CYP3A4 | Major catalyst for 2-hydroxylation | Primarily liver, also intestine nih.gov | Accounts for a significant portion of EE2 metabolism in human liver microsomes. nih.govcapes.gov.br Its activity is subject to induction and inhibition. nih.gov |

| CYP1A1 | Catalyzes 2-hydroxylation | Extrahepatic tissues psu.edu | Exhibits high catalytic efficiency for EE2 metabolism in recombinant systems. nih.govcapes.gov.br |

| CYP1B1 | Involved in hydroxylation | Hormone-responsive tissues (e.g., breast, ovary) psu.eduplos.org | Contributes to the local metabolism of estrogens. researchgate.net |

Sulfation and Glucuronidation of this compound and its Metabolites

Following oxidative metabolism by cytochrome P450 enzymes, this compound and its hydroxylated metabolites undergo phase II conjugation reactions, primarily sulfation and glucuronidation. These processes increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov

Sulfation is a significant pathway in the metabolism of this compound. nih.gov The enzyme sulfotransferase 1E1 (SULT1E1) is the primary isoform responsible for the sulfation of EE2. fda.gov This process is particularly important in the first-pass metabolism of the compound in the intestine. nih.gov The resulting sulfate (B86663) conjugates are considered a storage form of the estrogen. nih.gov

Glucuronidation is another key conjugation pathway for this compound and its metabolites. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being a notable enzyme in this process. nih.gov The 2-hydroxy derivative of EE2, formed by CYP enzymes, is further transformed by glucuronidation before being excreted in urine and feces. nih.gov Glucuronide metabolites of EE2 have been implicated in cholestasis, a condition affecting bile flow. wikipedia.org Estradiol glucuronide is a major conjugated metabolite of the natural estrogen estradiol. wikipedia.org

Modulation of Steroidogenesis by this compound in Research Models

This compound has been shown to modulate the process of steroidogenesis, the biological pathway for the synthesis of steroid hormones, in various research models. These effects can occur through the alteration of steroidogenic enzyme expression and activity, leading to changes in the levels of endogenous steroid hormones.

Effects on Steroidogenic Enzyme Expression and Activity (e.g., aromatase)

Research has demonstrated that this compound can influence the expression and activity of key enzymes involved in steroidogenesis.

Aromatase (CYP19) is a critical enzyme that catalyzes the conversion of androgens to estrogens. mdpi.com Studies have shown that exposure to EE2 can affect aromatase activity. For instance, some research suggests that 17α-estradiol, a related compound, may exert its effects by inducing aromatase expression, leading to an increased conversion of testosterone (B1683101) to 17β-estradiol and androstenedione (B190577) to estrone (B1671321). researchgate.net In some contexts, EE2 has been observed to boost the activity of aromatase. researchgate.net The regulation of aromatase is complex and can be tissue-specific. frontiersin.org

Other steroidogenic enzymes are also affected by EE2. For example, in vitro studies with prepubertal mouse testicular tissues have shown alterations in the expression of genes like Cyp17a1 and Hsd17b3, which are involved in androgen synthesis. elifesciences.org

Alterations in Endogenous Steroid Hormone Levels (e.g., testosterone, 17β-estradiol, 11-ketotestosterone) in Animal Studies

Exposure to this compound has been shown to alter the circulating levels of endogenous steroid hormones in various animal models, particularly in fish.

In male fish, exposure to EE2 has been associated with a reduction in testosterone levels. nih.gov Studies in male rats have also demonstrated that EE2 treatment leads to decreased plasma testosterone levels. researchgate.net Furthermore, a reduction in 11-ketotestosterone (B164220), a potent androgen in fish, has been observed following EE2 exposure. nih.govnih.gov

Conversely, an increase in plasma 17β-estradiol levels has been reported in some animal studies following EE2 administration. health.state.mn.us For example, one study found that as EE2 concentrations increased, estrogen levels rose significantly. researchgate.net

The effects of EE2 on steroid hormone levels can be complex and may vary depending on the dose, duration of exposure, and the specific animal model. For instance, a study on the self-fertilizing fish Kryptolebias marmoratus found that developmental exposure to a high concentration of EE2 resulted in significantly higher levels of testosterone and 11-ketotestosterone later in life, even after the exposure had ceased. nih.gov In roach (Rutilus rutilus), exposure to EE2 led to a concentration-dependent reduction of both estrogens and androgens in the bile and plasma of both sexes. nih.gov

Table 2: Effects of this compound on Endogenous Steroid Hormone Levels in Animal Models

| Hormone | Animal Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Testosterone | Male fish, Male rats | Decrease | nih.govresearchgate.net |

| Testosterone | Kryptolebias marmoratus (fish) | Increase (delayed effect after developmental exposure) | nih.gov |

| 17β-estradiol | Laboratory animals | Increase | health.state.mn.us |

| 11-ketotestosterone | Fish | Decrease | nih.govnih.gov |

Impact of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Research Models

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine system that regulates reproduction in vertebrates. frontiersin.orgwikipedia.org this compound, as a potent estrogen, can significantly impact the functioning of this axis.

Exposure to EE2 can disrupt the normal feedback mechanisms of the HPG axis. In fish, EE2 has been shown to cause endocrine disruption by affecting the brain-pituitary-gonad axis. vliz.be This can manifest as alterations in the pituitary expression of genes encoding for gonadotropin β-subunits, such as fshβ and lhβ. csic.es For example, a study in gilthead seabream found that EE2 exposure led to modifications in the pituitary expression levels of these genes. csic.es

Computational models have been developed to better understand the effects of EE2 on the male fathead minnow HPG axis, with apical endpoints including plasma steroid hormone and vitellogenin concentrations. nih.gov In female largemouth bass, dietary exposure to EE2 suggested a feedback inhibition of the HPG axis, leading to depressed reproductive endpoints. nih.gov

The disruption of the HPG axis by EE2 can have significant consequences for reproductive health, including impaired gametogenesis, altered sex differentiation, and reduced fertility. csic.es

Influence on Gonadotropin-Releasing Hormone (GnRH) Neurons

Research across different animal models demonstrates that 17α-ethynylestriol (EE2) significantly impacts the development and function of Gonadotropin-Releasing Hormone (GnRH) neurons, which are crucial for regulating the reproductive axis. frontiersin.org

In mouse models, maternal exposure to environmentally relevant concentrations of EE2 was found to have a notable effect on embryonic development. nih.gov Studies revealed a dose-dependent and statistically significant increase in the total number of GnRH-1 neurons in the embryos of treated mice. nih.gov This suggests that EE2 may influence the neurogenesis or apoptosis of these critical neurons during embryonic development. nih.gov

Studies using zebrafish (Danio rerio) as a model organism have corroborated these findings. Exposure to EE2 during the embryonic stage disrupts the development of forebrain GnRH neurons. ifremer.frnih.gov Research confirmed that EE2 exposure leads to an increased number of GnRH-immunoreactive neurons. nih.gov This effect was shown to be mediated through functional estrogen receptors (ERs), as the impact of EE2 was blocked by the ER antagonist ICI 182-780. nih.gov

Further research in aquatic models, specifically the European sea bass (Dicentrarchus labrax), showed that exposure of larvae to EE2 affected the mRNA levels of gnrh1 and gnrh3. ifremer.frnih.gov The exposure resulted in a downregulation of these genes during early developmental stages, indicating that the gonadotropic axis in developing sea bass is sensitive to this xenoestrogen. ifremer.frnih.gov

Table 1: Effects of 17α-Ethynylestriol on GnRH Neurons in Different Model Organisms

| Model Organism | Observed Effect | Mechanism/Pathway | Citation |

|---|---|---|---|

| Mouse (embryo) | Significant, dose-dependent increase in the total number of GnRH-1 neurons. | Modulation of neurogenesis and/or apoptosis. | nih.gov |

| Zebrafish (embryo) | Disruption of forebrain GnRH neuron development; increase in the number of GnRH-ir neurons. | Mediated by functional estrogen receptors (ERs). | ifremer.frnih.gov |

| European Sea Bass (larvae) | Downregulation of gnrh1 and gnrh3 gene expression. | Disruption of the gonadotropic axis development. | ifremer.frnih.gov |

Effects on Gonadotropin Subunits (LHβ, FSHβ)

The influence of 17α-ethynylestriol extends to the pituitary gonadotropins, specifically the beta subunits of luteinizing hormone (LHβ) and follicle-stimulating hormone (FSHβ), which are essential for controlling gametogenesis and gonadal differentiation. vliz.be The regulation of LH and FSH is a key component of the hypothalamus-pituitary-gonadal (HPG) axis. frontiersin.org

In European sea bass larvae, however, short-term exposure to EE2 did not produce a discernible effect on the expression of lhβ and fshβ genes. ifremer.frnih.gov This suggests that the impact on these specific gonadotropin subunits might be dependent on the developmental stage, duration of exposure, or species.

Conversely, research on the protandrous gilthead seabream (Sparus aurata) revealed significant effects. vliz.becsic.es Adult males treated with EE2 showed a significant down-regulation of pituitary fshb transcript levels. vliz.be The expression of lhb was significantly up-regulated after 28 days of treatment at one concentration. vliz.be Interestingly, after a 333-day recovery period, lhb expression levels in fish previously exposed to EE2 were significantly lower than in control females and resembled those of control males, indicating long-term alterations. vliz.be These findings highlight that EE2 can modify the pituitary expression of genes coding for gonadotropin β-subunits, with varying effects on fshβ and lhβ. csic.es